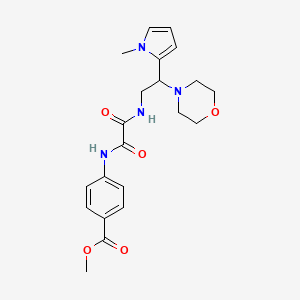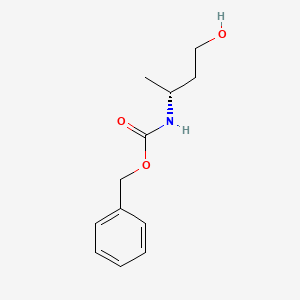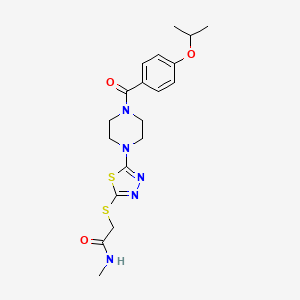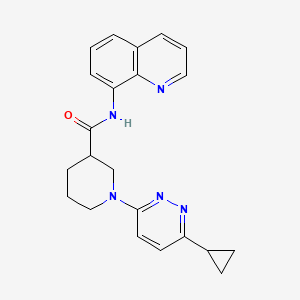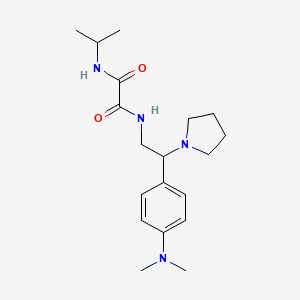
N-(4-乙酰基苯基)-4-氰基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-4-cyanobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring and a cyano group attached to a benzamide structure
科学研究应用
N-(4-acetylphenyl)-4-cyanobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and analgesic properties.
Materials Science: The compound’s ability to form host-guest complexes with enhanced fluorescence properties makes it useful in the development of fluorescent materials and sensors.
Biological Research: It is studied for its potential antifungal activity against a broad range of fungi, including Candida and Aspergillus species.
Polymer Chemistry: It is used as a polymerization initiator for the development of hybrid polymer networks.
作用机制
Target of Action
The primary target of N-(4-acetylphenyl)-4-cyanobenzamide is the Heat shock protein HSP 90-alpha . This protein plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
This interaction could potentially disrupt the protein’s role in cell cycle control and signal transduction, leading to various downstream effects .
Biochemical Pathways
The biochemical pathways affected by N-(4-acetylphenyl)-4-cyanobenzamide are likely related to its interaction with HSP 90-alpha . By interacting with this protein, the compound could potentially affect various pathways involved in cell cycle control and signal transduction .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability and overall effectiveness .
Result of Action
The molecular and cellular effects of N-(4-acetylphenyl)-4-cyanobenzamide ’s action are likely related to its interaction with HSP 90-alpha . By disrupting the function of this protein, the compound could potentially affect cell cycle control and signal transduction, leading to various downstream effects .
Action Environment
The action, efficacy, and stability of N-(4-acetylphenyl)-4-cyanobenzamide could potentially be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other molecules in the environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-cyanobenzamide typically involves the reaction of 4-acetylbenzonitrile with 4-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, often around 100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-acetylphenyl)-4-cyanobenzamide may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
N-(4-acetylphenyl)-4-cyanobenzamide can undergo several types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of 4-cyanobenzoic acid derivatives.
Reduction: Formation of 4-aminobenzamide derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
相似化合物的比较
Similar Compounds
N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Known for its antimicrobial properties.
N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide: Used in the synthesis of substituted pyrazole derivatives.
N-cyano-N-phenyl-p-toluenesulfonamide: A non-toxic cyanating agent used in various chemical reactions.
Uniqueness
N-(4-acetylphenyl)-4-cyanobenzamide is unique due to its combination of an acetyl group and a cyano group attached to an aromatic amide structure. This unique combination imparts specific chemical properties, such as the ability to undergo diverse chemical reactions and form stable complexes, making it valuable in various research and industrial applications.
属性
IUPAC Name |
N-(4-acetylphenyl)-4-cyanobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-11(19)13-6-8-15(9-7-13)18-16(20)14-4-2-12(10-17)3-5-14/h2-9H,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXRZCNWKJODHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


